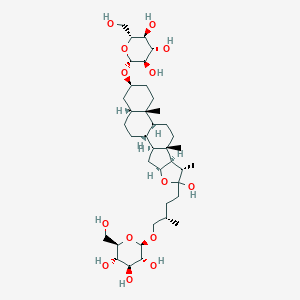
N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of inflammatory pain and arthritis. ATB-346 has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety in humans.
Mecanismo De Acción
N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide works by selectively targeting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme, this compound spares the COX-1 pathway, which is important for maintaining gastrointestinal and renal function.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain by inhibiting the production of inflammatory prostaglandins. It also has antioxidant properties and has been shown to reduce oxidative stress in animal models. This compound has been shown to have minimal effects on platelet aggregation and no adverse effects on renal function in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide is its superior safety profile compared to traditional NSAIDs. This makes it a promising candidate for the treatment of chronic inflammatory conditions, such as arthritis, where long-term use of NSAIDs is often required. However, one limitation of this compound is its selectivity for the COX-2 enzyme, which may limit its efficacy in certain inflammatory conditions where both COX-1 and COX-2 pathways are involved.
Direcciones Futuras
Future research on N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide could focus on its efficacy and safety in humans, particularly in the treatment of chronic inflammatory conditions. Additional studies could also investigate the potential for this compound to be used in combination with other anti-inflammatory agents, such as glucocorticoids or biologic therapies. Furthermore, studies could investigate the potential for this compound to be used in other disease states where inflammation plays a role, such as cancer or cardiovascular disease.
Métodos De Síntesis
N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide is synthesized through a multi-step process starting from 3,5-dimethylbenzoic acid. The acid is first converted to an acid chloride, which is then reacted with 2-allyl-2H-tetrazole-5-amine to form the key intermediate, N-(2-allyl-2H-tetrazol-5-yl)-3,5-dimethylbenzamide. The intermediate is then purified and further reacted to produce the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide has been extensively studied in preclinical models for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, colitis, and neuropathic pain. This compound has also been shown to have a superior safety profile compared to traditional NSAIDs, with reduced gastrointestinal toxicity and no adverse effects on renal function.
Propiedades
Fórmula molecular |
C13H15N5O |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
3,5-dimethyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H15N5O/c1-4-5-18-16-13(15-17-18)14-12(19)11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3,(H,14,16,19) |
Clave InChI |
GYYDCYOWSHZIKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN(N=N2)CC=C)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)NC2=NN(N=N2)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)








![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)



